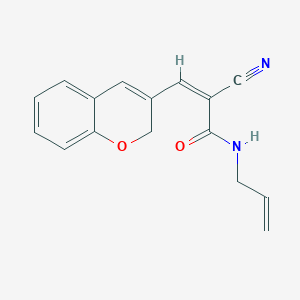
3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of substituted salicylaldehyde with acrylonitrile in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to form chromene-3-nitrile. This intermediate is then hydrolyzed to produce chromene-3-carboxylic acid. The carboxylic acid is further reacted with substituted acyl bromides in the presence of triethylamine (TEA) and refluxed with ammonium acetate in toluene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the chromene ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(2H-chromen-3-yl)-5-aryl-1H-imidazoles: These compounds share a similar chromene core and have been studied for their anti-angiogenesis and anti-cancer properties.
3-acetoacetyl-2H-chromen-2-one: Another chromene derivative known for its diverse biological activities, including antioxidant and antimicrobial properties.
Uniqueness
3-(2H-chromen-3-yl)(2Z)-2-cyano-N-prop-2-enylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(Z)-3-(2H-chromen-3-yl)-2-cyano-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C16H14N2O2/c1-2-7-18-16(19)14(10-17)9-12-8-13-5-3-4-6-15(13)20-11-12/h2-6,8-9H,1,7,11H2,(H,18,19)/b14-9- |
InChI Key |
PQZWBKDISXGEMG-ZROIWOOFSA-N |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC2=CC=CC=C2OC1)/C#N |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC2=CC=CC=C2OC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















